N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide
Description
N-(2-Methoxybenzyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide is a synthetic benzothiazole derivative characterized by a methoxy-substituted benzyl group at the N-position and a methylsulfonamido moiety at the 2-position of the benzothiazole core.
Properties
Molecular Formula |
C17H17N3O4S2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(methanesulfonamido)-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C17H17N3O4S2/c1-24-14-6-4-3-5-12(14)10-18-16(21)11-7-8-13-15(9-11)25-17(19-13)20-26(2,22)23/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
CGIDKNGOIIHKBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)N=C(S3)NS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analog: 2-[(Methanesulfonyl)Amino]-N-[(4-Sulfamoylphenyl)Methyl]-1,3-Benzothiazole-6-Carboxamide
This compound () shares the benzothiazole-6-carboxamide scaffold but differs in the N-substituent, where a 4-sulfamoylphenylmethyl group replaces the 2-methoxybenzyl group. The methylsulfonamido group at position 2 is conserved, suggesting shared reactivity or target-binding motifs. Applications may diverge due to the sulfamoyl group’s propensity for interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrases) .
| Property | Target Compound | 4-Sulfamoylphenylmethyl Analog |
|---|---|---|
| N-Substituent | 2-Methoxybenzyl | 4-Sulfamoylphenylmethyl |
| Polarity | Moderate (methoxy) | High (sulfamoyl) |
| Potential Targets | Kinases, antimicrobial agents | Enzymes with sulfonamide-binding domains |
Functional Analog: 2-Acetamido-N-[4-(Thiazol-2-Ylsulfamoyl)Phenyl]Benzothiazole-6-Carboxamide
This compound () replaces the methylsulfonamido group with an acetamido moiety and incorporates a thiazole-sulfonamide phenyl group. However, the synthesis yield (20%) is lower than typical benzothiazole derivatives, suggesting the target compound’s methylsulfonamido group might offer synthetic advantages. The thiazole-sulfonamide moiety could confer specificity toward bacterial dihydropteroate synthase, contrasting with the target compound’s undefined but structurally distinct profile .
Agrochemical Context: Sulfonylurea Herbicides
lists sulfonylurea herbicides (e.g., metsulfuron methyl ester), which share sulfonamide-carboxamide motifs but feature triazine rings instead of benzothiazole cores. These compounds inhibit acetolactate synthase (ALS) in plants, a mechanism unlikely in benzothiazoles. The target compound’s benzothiazole core may instead target mammalian enzymes or microbial pathways, highlighting divergent applications despite superficial structural similarities .
Key Research Findings and Implications
Synthetic Feasibility : The methylsulfonamido group in the target compound may streamline synthesis compared to analogs requiring multi-step sulfamoyl introductions (e.g., ).
Solubility vs. Bioactivity : The 2-methoxybenzyl group balances lipophilicity for membrane penetration, whereas sulfamoyl analogs () prioritize solubility, affecting pharmacokinetic profiles.
Target Specificity : Structural variations at the N-position and benzothiazole substituents dictate target selectivity, necessitating further comparative assays.
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